molecular formula C20H21Cl2NO6 B5476827 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid

Cat. No.: B5476827
M. Wt: 442.3 g/mol
InChI Key: LEKMHOQSVDNYDQ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, a type of organic compound. It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in many over-the-counter sleep aids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzyl alcohol, a related compound, is known to have a molecular weight of 177.02 g/mol .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, dichlorobenzyl alcohol, a related compound, is known to have antibacterial, antiviral, and local anesthetic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 2,4-Dichlorobenzyl alcohol, a related compound, is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2.C2H2O4/c1-22-16-8-12-6-7-21(11-14(12)9-17(16)23-2)10-13-4-3-5-15(19)18(13)20;3-1(4)2(5)6/h3-5,8-9H,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKMHOQSVDNYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C(=CC=C3)Cl)Cl)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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